N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DTBZ, is a synthetic compound with potential applications in scientific research. DTBZ is a benzamide derivative and has been found to exhibit selective binding to vesicular monoamine transporter type 2 (VMAT2). The compound has been studied for its potential use in imaging and diagnosis of neurodegenerative disorders such as Parkinson's disease.
Scientific Research Applications
Immune Response Enhancement
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been investigated for its potential to enhance immune responses. A study by (Saito et al., 2022) found that a compound with a similar structure, identified as 2D216, increased murine antigen-specific antibody responses when used as a co-adjuvant. This compound activates major mitogen-activated protein kinases without interacting with common kinases, phosphatases, or many pattern recognition receptors. It notably elevates intracellular Ca2+ via plasma membrane Ca2+ channels, enhancing cytokine production and the expression of costimulatory molecules on antigen-presenting cells.
Anti-Arrhythmic Activity
Research on related piperidine-based 1,3-thiazole derivatives has revealed significant anti-arrhythmic activity. The study by (Abdel‐Aziz et al., 2009) focused on synthesizing and evaluating the anti-arrhythmic properties of these compounds, showcasing their potential in cardiac therapeutic applications.
Antimicrobial and Anti-Proliferative Activities
Compounds with structural similarities to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been explored for their antimicrobial and anti-proliferative properties. (Al-Wahaibi et al., 2021) synthesized N-Mannich bases with 1,3,4-oxadiazole structures, showing broad-spectrum antibacterial activities and potent action against Gram-positive bacteria. Some compounds also exhibited significant anti-proliferative activity against various cancer cell lines.
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-30-20-11-8-17(14-21(20)31-2)19-15-32-23(24-19)25-22(27)16-6-9-18(10-7-16)33(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXDPFQBBVVWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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